3-Iodo-4,5-dimethoxybenzaldehyde (CAS 32024-15-0), also known as 5-iodoveratraldehyde, is a highly functionalized halogenated aromatic building block [1]. Characterized by an aldehyde group, two methoxy groups, and a highly reactive iodine atom, it serves as a critical electrophile in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings [2]. In procurement and process chemistry, its primary value lies in its ability to act as a regioselective anchor for constructing complex biaryl ethers, macrocyclic peptides, and isoquinoline alkaloids, where the precise 3-iodo-4,5-dimethoxy substitution pattern dictates both reactivity and downstream stereochemical control [1].
Substituting 3-iodo-4,5-dimethoxybenzaldehyde with non-halogenated analogs (like veratraldehyde) or differently substituted isomers fundamentally alters synthetic viability [1]. Non-iodinated baselines completely lack the requisite leaving group for oxidative addition by Pd(0) catalysts, rendering them inert in cross-coupling macrocyclizations[1]. Furthermore, positional isomers drastically change the steric and electronic environment; for instance, the specific placement of the aldehyde meta to the iodine profoundly influences transition-metal coordination [2]. Consequently, substituting this exact compound disrupts critical carbon-carbon bond-forming steps, leading to reaction failure or loss of atropodiastereoselectivity in complex alkaloid synthesis [1].
In the total synthesis of complestatin and chloropeptin II, the precise substitution pattern of 3-iodo-4,5-dimethoxybenzaldehyde is mandatory for constructing the critical biaryl ether macrocycle [1]. After conversion to the corresponding boronic acid, the target compound undergoes Suzuki coupling with 2-bromo-5-iodoaniline in an exceptional 99% yield over two steps[1]. In contrast, the unhalogenated baseline, veratraldehyde, lacks the iodine handle and is completely inert under these Pd(0)-catalyzed cross-coupling conditions [1].
| Evidence Dimension | Cross-coupling yield (Suzuki biaryl formation) |
| Target Compound Data | 3-Iodo-4,5-dimethoxybenzaldehyde derivative (99% yield) |
| Comparator Or Baseline | Veratraldehyde (0% yield, inert baseline) |
| Quantified Difference | 99% absolute increase in coupling yield |
| Conditions | Pd-catalyzed Suzuki coupling with 2-bromo-5-iodoaniline following boronic acid conversion |
Buyers synthesizing complex macrocyclic peptides must select the 3-iodo variant to enable essential palladium-catalyzed cross-coupling steps that are impossible with standard dimethoxybenzaldehydes.
The specific placement of the aldehyde group meta to the iodine in 3-iodo-4,5-dimethoxybenzaldehyde fundamentally alters its reactivity in sequential alkylation-alkenylation (Catellani) reactions [1]. While standard aryl iodides like iodobenzene or 4-methyliodobenzene proceed efficiently to form fused aromatic rings (85-92% yield), the use of 3-iodo-4,5-dimethoxybenzaldehyde completely inhibits the annulation step, resulting in 0% yield of the fused product despite full consumption of the starting material [1].
| Evidence Dimension | Fused ring annulation yield (Catellani reaction) |
| Target Compound Data | 3-Iodo-4,5-dimethoxybenzaldehyde (0% yield, complete inhibition) |
| Comparator Or Baseline | Iodobenzene / 4-methyliodobenzene (85-92% yield) |
| Quantified Difference | 85-92% reduction in annulation yield (complete process inhibition) |
| Conditions | Palladium-catalyzed sequential alkylation-alkenylation with norbornene and terminal olefins |
Provides critical negative processability data, warning buyers to avoid this specific precursor for Catellani-type annulations and redirecting them to alternative synthetic routes.
The steric bulk of the iodine atom in halogenated aromatics often disrupts chiral catalyst coordination, but the styrene derivative of 3-iodo-4,5-dimethoxybenzaldehyde maintains exceptional stereocontrol [1]. During asymmetric aminohydroxylation using the (DHQD)2PHAL ligand, the target compound achieves >98% enantiomeric excess (ee) and a 5:1 regioselectivity in 75% yield [1]. This demonstrates that the 3-iodo-4,5-dimethoxy pattern does not compromise the chiral pocket, unlike more sterically hindered ortho-substituted analogs which typically suffer from degraded enantioselectivity [1].
| Evidence Dimension | Enantiomeric excess (ee) and regioselectivity |
| Target Compound Data | 3-Iodo-4,5-dimethoxybenzaldehyde derived styrene (>98% ee, 5:1 regioselectivity) |
| Comparator Or Baseline | Sterically hindered ortho-substituted styrenes (degraded ee and regiocontrol) |
| Quantified Difference | Maintenance of >98% ee despite bulky meta-iodine substitution |
| Conditions | Asymmetric aminohydroxylation using (DHQD)2PHAL ligand |
Ensures that procurement of this specific iodinated precursor will not compromise the enantiomeric purity of downstream chiral intermediates in pharmaceutical synthesis.
Because it provides a highly reactive iodine handle while maintaining the 4,5-dimethoxy electronic profile, this compound is the optimal starting material for synthesizing the N-terminal fragments of complex macrocycles like complestatin and chloropeptin [1]. It enables high-yielding Suzuki couplings and Larock annulations required for biaryl ether formation [1].
Due to its specific inhibition of Catellani-type annulations, this compound is strategically deployed in linear cross-coupling sequences (such as standard Stille or Heck reactions) where competitive fused-ring formation must be completely suppressed[2].
As demonstrated by its >98% ee retention during (DHQD)2PHAL-catalyzed reactions, the compound is highly suited for conversion into chiral styrenes and subsequent amino alcohols [1]. It is the preferred choice when downstream pharmaceutical intermediates require both an aryl iodide for further cross-coupling and strict enantiomeric purity [1].
Irritant